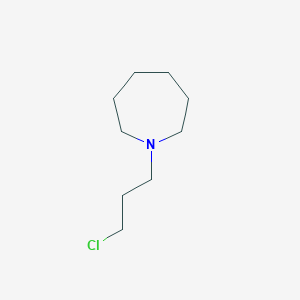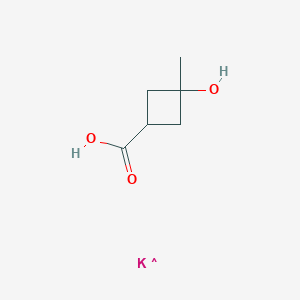
5-hydroxy-2-(piperazin-1-ylmethyl)-4H-pyran-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-hydroxy-2-(piperazin-1-ylmethyl)-4H-pyran-4-one is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a pyran ring fused with a piperazine moiety, which contributes to its diverse chemical reactivity and biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-hydroxy-2-(piperazin-1-ylmethyl)-4H-pyran-4-one typically involves the reaction of a pyran derivative with piperazine under controlled conditions. One common method involves the use of 4-hydroxy-2H-pyran-2-one as a starting material, which is then reacted with piperazine in the presence of a suitable catalyst and solvent. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and catalyst concentration, is crucial to achieve high efficiency and scalability.
化学反応の分析
Types of Reactions
5-hydroxy-2-(piperazin-1-ylmethyl)-4H-pyran-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The piperazine moiety allows for nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with varying functional groups.
科学的研究の応用
5-hydroxy-2-(piperazin-1-ylmethyl)-4H-pyran-4-one has found applications in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties, making it a candidate for drug development.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, including neurodegenerative disorders and infections.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 5-hydroxy-2-(piperazin-1-ylmethyl)-4H-pyran-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
4-hydroxy-2-quinolones: These compounds share a similar hydroxyl-pyran structure and exhibit comparable biological activities.
Piperazine derivatives: Compounds like 1-(2-hydroxyethyl)piperazine have similar structural features and are used in various pharmaceutical applications.
Uniqueness
5-hydroxy-2-(piperazin-1-ylmethyl)-4H-pyran-4-one stands out due to its unique combination of a pyran ring and a piperazine moiety, which imparts distinct chemical reactivity and biological activity
特性
分子式 |
C10H14N2O3 |
|---|---|
分子量 |
210.23 g/mol |
IUPAC名 |
5-hydroxy-2-(piperazin-1-ylmethyl)pyran-4-one |
InChI |
InChI=1S/C10H14N2O3/c13-9-5-8(15-7-10(9)14)6-12-3-1-11-2-4-12/h5,7,11,14H,1-4,6H2 |
InChIキー |
NTBQLIKGGFURQK-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1)CC2=CC(=O)C(=CO2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![N-[2-(diethylamino)ethyl]-4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}butanamide](/img/structure/B12347342.png)


![2-methyl-1-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]propan-1-amine](/img/structure/B12347365.png)
![3-[[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-(2,4-dioxo-1,3-diazinan-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12347366.png)
![2-{[(5-Methyl-1,3-thiazol-2-yl)methyl]amino}ethanol dihydrochloride](/img/structure/B12347369.png)

![1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]piperazine hydrochloride](/img/structure/B12347380.png)

